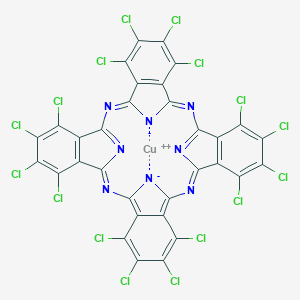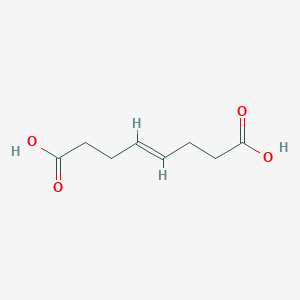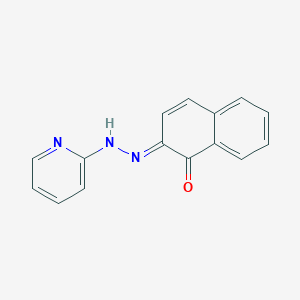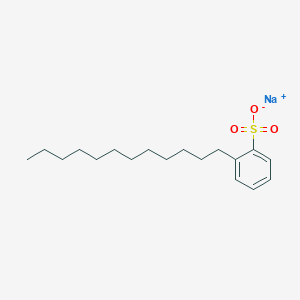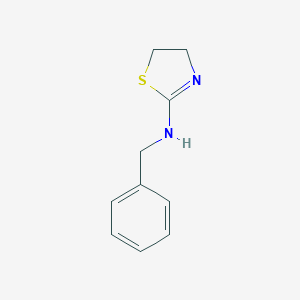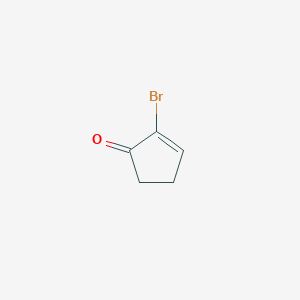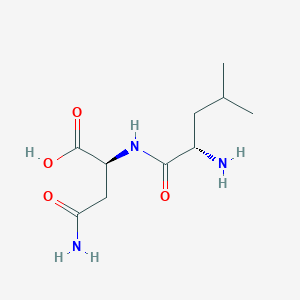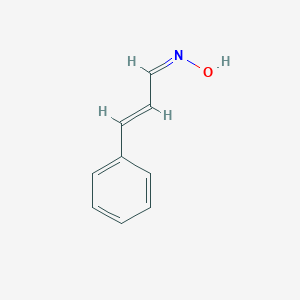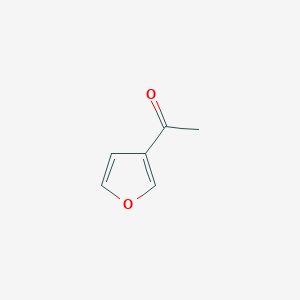
1-(Furan-3-yl)ethanon
Übersicht
Beschreibung
1-(Furan-3-yl)ethanone, also known as 3-acetylfuran, is an organic compound with the molecular formula C6H6O2. It is a furan derivative where an ethanone group is attached to the third position of the furan ring. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Wirkmechanismus
Mode of Action
Furan derivatives are known to interact with various biological targets, potentially leading to a range of biological effects .
Biochemical Pathways
It’s worth noting that furan derivatives can be formed from glucose and glycine by the maillard reaction . This suggests that 1-(Furan-3-yl)ethanone could potentially interact with biochemical pathways involving these compounds.
Pharmacokinetics
It’s known that the compound is a solid or liquid at room temperature, and it should be stored in a dark place in an inert atmosphere . These properties could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 1-(Furan-3-yl)ethanone’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 1-(Furan-3-yl)ethanone, it’s known that the compound should be stored in a dark place in an inert atmosphere . This suggests that light and oxygen could potentially affect the compound’s stability and efficacy.
Biochemische Analyse
Biochemical Properties
Furan derivatives have been found to exhibit a wide range of biological activities
Cellular Effects
Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of furan with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_4\text{H}_4\text{O} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_6\text{O}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of 1-(Furan-3-yl)ethanone typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-furoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Furan-3-yl)ethanone can yield 3-furylmethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products:
Oxidation: 3-Furoic acid.
Reduction: 3-Furylmethanol.
Substitution: Depending on the electrophile used, various substituted furans can be obtained.
Vergleich Mit ähnlichen Verbindungen
2-Acetylfuran: Similar to 1-(Furan-3-yl)ethanone but with the acetyl group at the second position.
3-Furoic Acid: An oxidation product of 1-(Furan-3-yl)ethanone.
3-Furylmethanol: A reduction product of 1-(Furan-3-yl)ethanone.
Uniqueness: 1-(Furan-3-yl)ethanone is unique due to its specific position of the acetyl group, which influences its reactivity and applications. Its pleasant odor and flavoring properties also distinguish it from other furan derivatives.
Eigenschaften
IUPAC Name |
1-(furan-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5(7)6-2-3-8-4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKHXWBNPBUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14313-09-8 | |
| Record name | 1-(furan-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


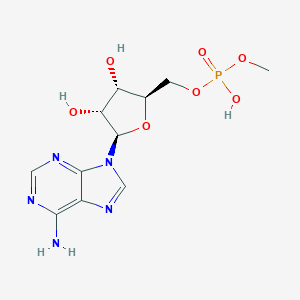
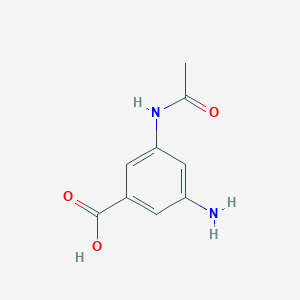
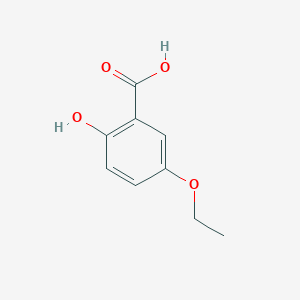
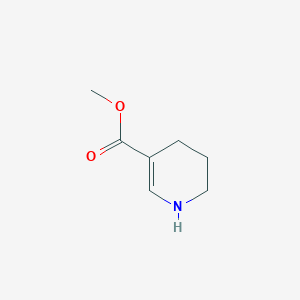
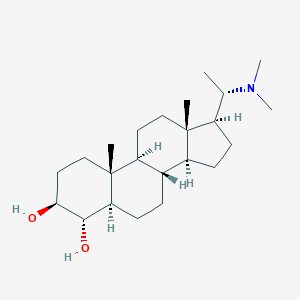
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
